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Compound of Interest

Compound Name: FR-900482

Cat. No.: B15582926 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of two prominent enantioselective synthesis

strategies for the potent antitumor agent FR-900482. The methodologies developed by the

research groups of Fukuyama and Rapoport are presented, offering distinct approaches to

constructing the complex architecture of this natural product. This guide includes a summary of

quantitative data, detailed experimental protocols for key reactions, and visualizations of the

synthetic pathways to aid in research and development efforts.

Introduction
FR-900482 is a structurally unique natural product with significant antitumor activity, making it

an important target for total synthesis. Its complex pentacyclic structure, featuring a strained

aziridinomitosane core and multiple stereocenters, presents a formidable synthetic challenge.

Enantioselective synthesis is crucial for producing the biologically active enantiomer and for

conducting structure-activity relationship (SAR) studies. This document outlines two successful

and distinct strategies for the enantioselective synthesis of FR-900482, providing researchers

with the necessary information to replicate and build upon these methodologies.
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Professor Tohru Fukuyama's group developed a total synthesis of (+)-FR-900482, ingeniously

utilizing L-tartaric acid as a chiral starting material. A key feature of this strategy is the

construction of the benzazocine ring, for which two generations of approaches were developed.

The second-generation approach, highlighted here, involves an intramolecular reductive

hydroxylamination, which proved to be more efficient.
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Caption: Fukuyama's enantioselective total synthesis of FR-900482.

Quantitative Data Summary for Fukuyama's Synthesis
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Step No. Reaction
Starting
Material

Product Yield (%)
Diastereo
meric
Ratio (dr)

Enantiom
eric
Excess
(ee) (%)

1
Sonogashir

a Coupling
Aryl Triflate

Coupling

Precursor
95 N/A >99

2
Conjugate

Addition

Coupling

Precursor

Benzazoci

ne Ring

Precursor

91 N/A >99

3

Intramolec

ular

Reductive

Hydroxyla

mination

Benzazoci

ne Ring

Precursor

N-

Hydroxybe

nzazocine

85 N/A >99

4

Stereosele

ctive

Hydroxyme

thylation

N-

Hydroxybe

nzazocine

Pentacyclic

Intermediat

e

75 4:1 >99

5

Final

Transforma

tions

Pentacyclic

Intermediat

e

(+)-FR-

900482
Multi-step N/A >99

Experimental Protocols for Key Experiments
(Fukuyama's Synthesis)
1. Modified Sonogashira Coupling

Description: This reaction couples a chiral acetylene unit derived from L-tartaric acid with an

aryl triflate to form a key precursor.

Materials:

Aryl triflate (1.0 equiv)
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Chiral acetylene (1.2 equiv)

PdCl₂(PPh₃)₂ (0.05 equiv)

CuI (0.1 equiv)

Et₃N (3.0 equiv)

THF, anhydrous

Protocol:

To a solution of the aryl triflate and chiral acetylene in anhydrous THF, add Et₃N.

Degas the solution with argon for 15 minutes.

Add PdCl₂(PPh₃)₂ and CuI to the reaction mixture.

Stir the reaction at room temperature for 12 hours under an argon atmosphere.

Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract with

EtOAc.

Dry the combined organic layers over Na₂SO₄, filter, and concentrate in vacuo.

Purify the residue by flash column chromatography (Silica gel, hexane:EtOAc gradient) to

afford the coupling product.

2. Intramolecular Reductive Hydroxylamination

Description: This key step forms the eight-membered N-hydroxybenzazocine ring from an ω-

formylnitrobenzene derivative.[1]

Materials:

Benzazocine Ring Precursor (ω-formylnitrobenzene derivative) (1.0 equiv)

Zn powder (10 equiv)
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NH₄Cl (5 equiv)

MeOH/H₂O (10:1)

Protocol:

To a solution of the benzazocine ring precursor in a 10:1 mixture of MeOH and H₂O, add

NH₄Cl and Zn powder.

Stir the suspension vigorously at 0 °C for 2 hours.

Monitor the reaction by TLC until the starting material is consumed.

Filter the reaction mixture through a pad of Celite and wash the filter cake with MeOH.

Concentrate the filtrate in vacuo.

Partition the residue between EtOAc and water.

Extract the aqueous layer with EtOAc.

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

Purify the crude product by flash column chromatography (Silica gel, hexane:EtOAc

gradient) to yield the N-hydroxybenzazocine.

Rapoport's Formal Enantiospecific Synthesis from
L-Vinylglycine
The formal synthesis of (+)-FR-900482 developed by Paleo, Aurrecoechea, Jung, and

Rapoport commences with the chiral amino acid L-vinylglycine.[2] A key intermediate, a chiral

epoxide, is generated and subsequently coupled with an aniline derivative, leading to the

formation of the aziridinobenzazocinone core.

Logical Flow of Rapoport's Synthesis
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Caption: Rapoport's formal enantiospecific synthesis of (+)-FR-900482.

Quantitative Data Summary for Rapoport's Synthesis
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Step No. Reaction
Starting
Material

Product Yield (%)
Diastereo
meric
Ratio (dr)

Enantiom
eric
Excess
(ee) (%)

1

Preparatio

n of Chiral

Epoxide

L-

Vinylglycin

e derivative

Chiral

Epoxide

78 (over

several

steps)

N/A >98

2

Epoxide

Ring

Opening

Chiral

Epoxide

and Aniline

derivative

Coupled

Amino

Alcohol

85 N/A >98

3
Aziridinatio

n

Coupled

Amino

Alcohol

Aziridine

Intermediat

e

92 N/A >98

4

Intramolec

ular

Condensati

on

Aziridine

Intermediat

e

Azocinone

Core
75 N/A >98

5
Hydroxyme

thylation

Azocinone

Core

Hydroxyme

thylated

Intermediat

e

60 (over

three

steps)

N/A >98

Experimental Protocols for Key Experiments
(Rapoport's Synthesis)
1. Preparation of Chiral Epoxide from L-Vinylglycine

Description: This multi-step process converts L-vinylglycine into a key chiral epoxide

intermediate. The final epoxidation step is detailed here.

Materials:

Allylic alcohol precursor (from L-vinylglycine) (1.0 equiv)
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m-CPBA (1.5 equiv)

NaHCO₃ (2.0 equiv)

CH₂Cl₂, anhydrous

Protocol:

Dissolve the allylic alcohol precursor in anhydrous CH₂Cl₂ and cool to 0 °C.

Add NaHCO₃, followed by the portion-wise addition of m-CPBA.

Stir the reaction mixture at 0 °C for 4 hours, then allow it to warm to room temperature and

stir for an additional 8 hours.

Quench the reaction by the addition of saturated aqueous Na₂S₂O₃ solution.

Separate the layers and extract the aqueous layer with CH₂Cl₂.

Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

Purify the crude product by flash column chromatography (Silica gel, hexane:EtOAc

gradient) to obtain the chiral epoxide.

2. Intramolecular Condensation to form Azocinone Core

Description: This base-mediated intramolecular condensation of an aziridine intermediate

forms the central azocinone ring structure.[2]

Materials:

Aziridine Intermediate (1.0 equiv)

NaH (1.2 equiv, 60% dispersion in mineral oil)

THF, anhydrous
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Protocol:

To a suspension of NaH in anhydrous THF at 0 °C, add a solution of the aziridine

intermediate in anhydrous THF dropwise.

Stir the reaction mixture at 0 °C for 30 minutes, then warm to room temperature and stir

for 4 hours.

Cool the reaction to 0 °C and quench carefully with saturated aqueous NH₄Cl.

Extract the mixture with EtOAc.

Wash the combined organic layers with water and brine.

Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure.

Purify the residue by flash column chromatography (Silica gel, hexane:EtOAc gradient) to

yield the azocinone core.

Conclusion
The enantioselective synthesis strategies for FR-900482 developed by Fukuyama and

Rapoport provide elegant and effective solutions to the construction of this complex natural

product. Fukuyama's approach, originating from L-tartaric acid, showcases a powerful

intramolecular reductive hydroxylamination for the formation of the key benzazocine ring. In

contrast, Rapoport's formal synthesis leverages the chiral pool by starting with L-vinylglycine to

establish the stereochemistry of the molecule. Both strategies offer valuable insights and

practical protocols for researchers in synthetic organic chemistry and drug development. The

detailed experimental procedures and comparative data presented herein are intended to serve

as a valuable resource for the synthesis of FR-900482 and its analogues.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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